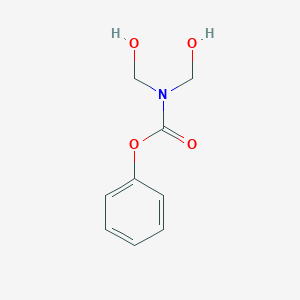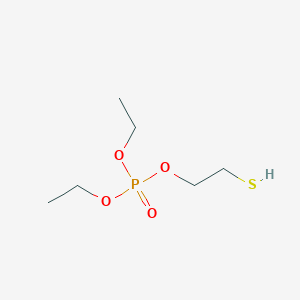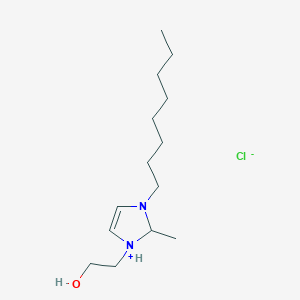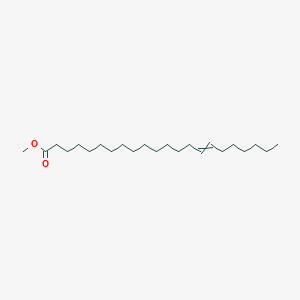
2-Methyl-1,1-diphenylgermolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,1-diphenylgermolane is an organogermanium compound characterized by the presence of a germanium atom bonded to two phenyl groups and one methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-diphenylgermolane typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by the addition of methylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
-
Formation of Diphenylgermanium Dichloride:
GeCl4+2PhMgBr→Ph2GeCl2+2MgBrCl
-
Formation of this compound:
Ph2GeCl2+MeMgBr→MePh2Ge+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the inert atmosphere and precise temperature control required for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,1-diphenylgermolane undergoes various chemical reactions, including:
-
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
-
Reduction: Reduction reactions can convert the compound to lower oxidation state germanium compounds.
-
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organolithium compounds.
Major Products Formed
Oxidation: Germanium dioxide (GeO2).
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-1,1-diphenylgermolane has several applications in scientific research:
-
Chemistry:
- Used as a precursor in the synthesis of other organogermanium compounds.
- Acts as a catalyst in certain organic reactions.
-
Biology:
- Investigated for its potential biological activity and therapeutic applications.
-
Medicine:
- Studied for its potential use in drug delivery systems due to its unique chemical properties.
-
Industry:
- Utilized in the production of advanced materials, including semiconductors and polymers.
Mécanisme D'action
The mechanism by which 2-Methyl-1,1-diphenylgermolane exerts its effects involves interactions with various molecular targets. The germanium atom can form stable complexes with other molecules, influencing their reactivity and stability. The phenyl and methyl groups can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylgermane: Contains four phenyl groups bonded to germanium.
Trimethylgermane: Contains three methyl groups bonded to germanium.
Diphenylmethylgermane: Contains two phenyl groups and one methyl group bonded to germanium.
Uniqueness
2-Methyl-1,1-diphenylgermolane is unique due to the specific arrangement of its phenyl and methyl groups, which confer distinct chemical properties and reactivity compared to other organogermanium compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
63452-93-7 |
|---|---|
Formule moléculaire |
C17H20Ge |
Poids moléculaire |
297.0 g/mol |
Nom IUPAC |
2-methyl-1,1-diphenylgermolane |
InChI |
InChI=1S/C17H20Ge/c1-15-9-8-14-18(15,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13,15H,8-9,14H2,1H3 |
Clé InChI |
MNZYVQJVWYEAQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC[Ge]1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)

![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)

![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)


![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)
